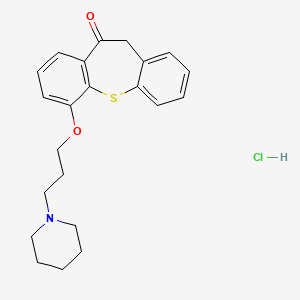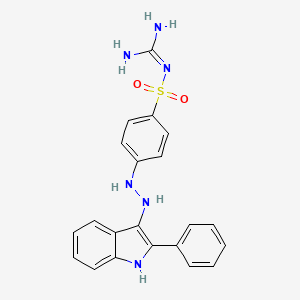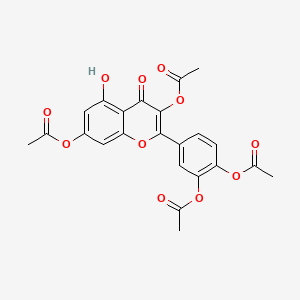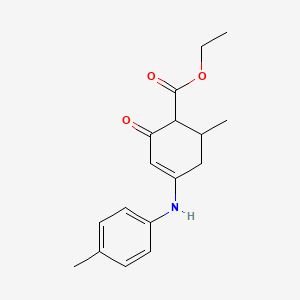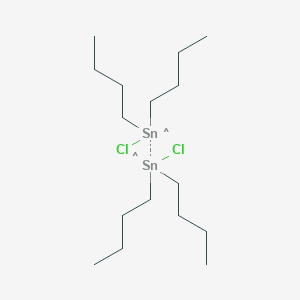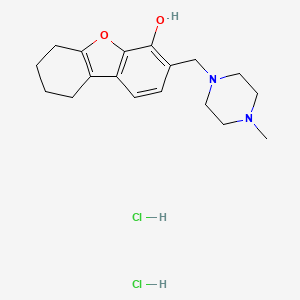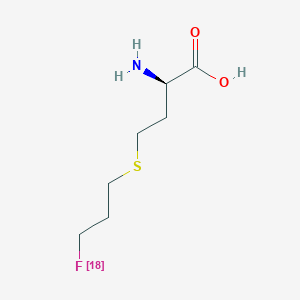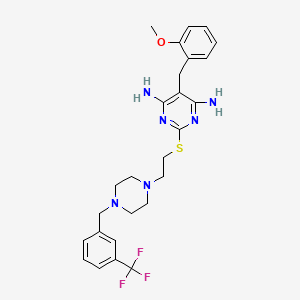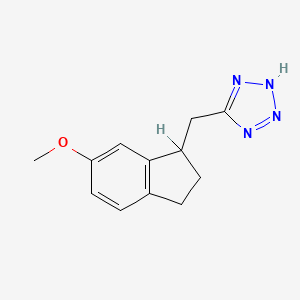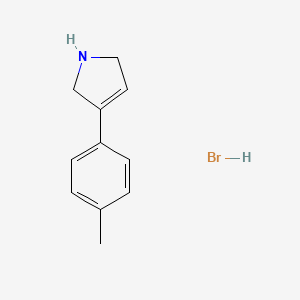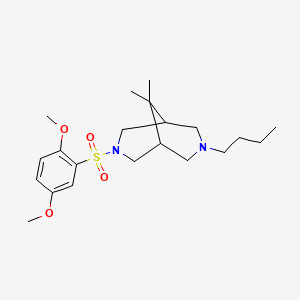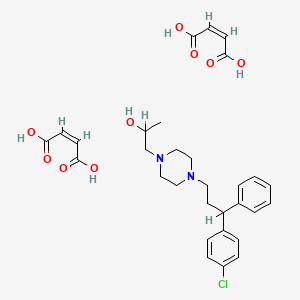
Ethyl 11-(((5-chloro-2-methoxy-4-nitrophenyl)sulfonyl)amino)undecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 11-(((5-chloro-2-methoxy-4-nitrophenyl)sulfonyl)amino)undecanoate is a complex organic compound with a variety of applications in scientific research It is characterized by its unique structure, which includes a sulfonylamino group attached to a long undecanoate chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 11-(((5-chloro-2-methoxy-4-nitrophenyl)sulfonyl)amino)undecanoate typically involves multiple steps. One common method includes the reaction of 5-chloro-2-methoxy-4-nitrobenzenesulfonyl chloride with 11-aminoundecanoic acid ethyl ester under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonylamino linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 11-(((5-chloro-2-methoxy-4-nitrophenyl)sulfonyl)amino)undecanoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and catalysts like palladium.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution of the chloro group can produce various substituted compounds.
Applications De Recherche Scientifique
Ethyl 11-(((5-chloro-2-methoxy-4-nitrophenyl)sulfonyl)amino)undecanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethyl 11-(((5-chloro-2-methoxy-4-nitrophenyl)sulfonyl)amino)undecanoate involves its interaction with specific molecular targets. The sulfonylamino group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The compound’s long undecanoate chain allows it to integrate into lipid membranes, affecting membrane properties and signaling pathways.
Comparaison Avec Des Composés Similaires
Ethyl 11-(((5-chloro-2-methoxy-4-nitrophenyl)sulfonyl)amino)undecanoate can be compared with similar compounds such as:
- Ethyl 11-(((5-bromo-2-methoxy-4-nitrophenyl)sulfonyl)amino)undecanoate
- Ethyl 11-(((5-chloro-2-ethoxy-4-nitrophenyl)sulfonyl)amino)undecanoate
These compounds share similar structures but differ in their substituents, which can affect their chemical reactivity and biological activity
Propriétés
Numéro CAS |
85844-56-0 |
|---|---|
Formule moléculaire |
C20H31ClN2O7S |
Poids moléculaire |
479.0 g/mol |
Nom IUPAC |
ethyl 11-[(5-chloro-2-methoxy-4-nitrophenyl)sulfonylamino]undecanoate |
InChI |
InChI=1S/C20H31ClN2O7S/c1-3-30-20(24)12-10-8-6-4-5-7-9-11-13-22-31(27,28)19-14-16(21)17(23(25)26)15-18(19)29-2/h14-15,22H,3-13H2,1-2H3 |
Clé InChI |
URWHOGKGPCDZLL-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CCCCCCCCCCNS(=O)(=O)C1=C(C=C(C(=C1)Cl)[N+](=O)[O-])OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


